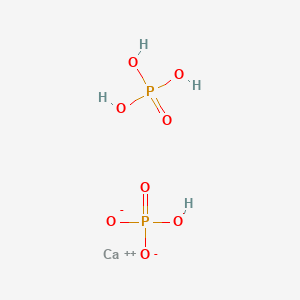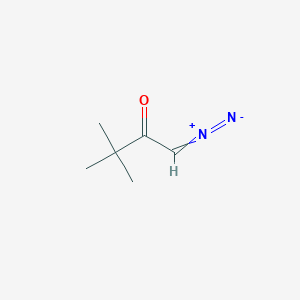
Calcium dihydrogen orthophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihydrogen orthophosphate is an inorganic compound with the chemical formula Ca(H₂PO₄)₂. It is commonly found as the monohydrate, Ca(H₂PO₄)₂·H₂O. This compound is widely used in various industries, including agriculture, food production, and pharmaceuticals. It is known for its role as a leavening agent in baking and as a component in fertilizers .
Méthodes De Préparation
Calcium dihydrogen orthophosphate can be synthesized through several methods. One common method involves reacting calcium hydroxide with phosphoric acid: [ \text{Ca(OH)₂ + 2 H₃PO₄ → Ca(H₂PO₄)₂ + 2 H₂O} ] This reaction produces monocalcium phosphate and water .
In industrial production, the process typically involves the following steps:
Preparation of Phosphoric Acid: Phosphoric acid is prepared from phosphate rocks, which are mined, refined, and purified.
Reaction with Calcium Source: Calcium hydroxide or calcium carbonate is reacted with phosphoric acid under controlled conditions to form monocalcium phosphate.
Drying and Packaging: The resulting product is then dried and packaged for use.
Analyse Des Réactions Chimiques
Calcium dihydrogen orthophosphate undergoes various chemical reactions, including:
Decomposition: It can decompose to form dicalcium phosphate and phosphoric acid[ \text{Ca(H₂PO₄)₂ → CaHPO₄ + H₃PO₄} ]
Reaction with Sulfuric Acid: When reacted with sulfuric acid, it forms single superphosphate, a common fertilizer[ \text{Ca₃(PO₄)₂ + 2 H₂SO₄ → Ca(H₂PO₄)₂ + 2 CaSO₄} ]
Reaction with Organic Solvents: It can dissociate in organic solvents like ethanol to produce pure phosphoric acid and dicalcium phosphate.
Applications De Recherche Scientifique
Calcium dihydrogen orthophosphate has numerous applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients to plants.
Food Industry: It serves as a leavening agent in baking, helping dough rise by releasing carbon dioxide.
Medicine: It is used in the formulation of supplements and antacids to provide calcium and phosphate ions.
Biomaterials: Due to its biocompatibility, it is used in the development of bone grafts and other biomedical applications.
Mécanisme D'action
The mechanism of action of monocalcium phosphate phosphoric acid varies depending on its application:
In Agriculture: It provides a source of phosphorus, which is essential for plant growth and development.
In Food Industry: As a leavening agent, it reacts with baking soda to produce carbon dioxide, causing dough to rise.
In Medicine: It provides calcium and phosphate ions, which are crucial for bone health and homeostasis.
Comparaison Avec Des Composés Similaires
Calcium dihydrogen orthophosphate can be compared with other calcium phosphates, such as:
Dicalcium Phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste.
Tricalcium Phosphate (Ca₃(PO₄)₂): Used in food additives and as a calcium supplement.
Calcium Pyrophosphate (Ca₂P₂O₇): Used in dental products and as a food additive.
This compound is unique due to its high solubility in water and its rapid reactivity, making it particularly effective as a leavening agent and fertilizer .
Propriétés
Formule moléculaire |
CaH4O8P2 |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
calcium;hydrogen phosphate;phosphoric acid |
InChI |
InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
YYRMJZQKEFZXMX-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)(O)O.OP(=O)([O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Dibromo-4-methoxybenzo[d]thiazole](/img/structure/B8682755.png)


methylammonium chloride](/img/structure/B8682779.png)


![N~1~-[1-(Pyridin-4-yl)ethyl]propane-1,3-diamine](/img/structure/B8682812.png)



